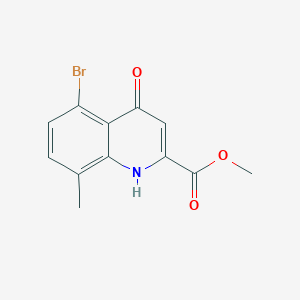

Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 1133116-21-8) is a substituted quinoline derivative featuring a bromine atom at position 5, a methyl group at position 8, and a carboxylate ester at position 2. Its structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

methyl 5-bromo-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-6-3-4-7(13)10-9(15)5-8(12(16)17-2)14-11(6)10/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNYNLAVZQJOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674799 | |

| Record name | Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-21-8 | |

| Record name | Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 1133116-21-8) is a compound of interest due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis (M. tb). This article presents a comprehensive overview of its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound features a quinoline core with specific substitutions that enhance its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 292.12 g/mol. The presence of the bromine atom at position 5 and the methyl group at position 8 are critical for its biological function.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of this compound. The compound has shown promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains of M. tb.

In a study evaluating various derivatives of quinoline compounds, methyl 5-bromo-8-methyl-4-oxo demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to first-line anti-tuberculosis drugs. For instance, it exhibited an MIC of against resistant strains, indicating its potential as a therapeutic agent for tuberculosis treatment .

Cytotoxicity Studies

The cytotoxicity of methyl 5-bromo-8-methyl-4-oxo was assessed using Vero cells, which are commonly employed for evaluating the safety profile of new compounds. The results indicated that the compound has a high selectivity index, suggesting low cytotoxicity with an IC50 value greater than against mammalian cells . This selective toxicity is crucial for developing effective antimicrobial agents that do not adversely affect human cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. The following observations were made:

- Bromine Substitution : The presence of bromine at position 5 significantly enhances antimycobacterial activity compared to other halogen substitutions.

- Methyl Group : The addition of a methyl group at position 8 also appears to contribute positively to the compound's potency.

- Quinoline Core : Compounds with modifications in the quinoline core structure showed varying degrees of activity; thus, maintaining the integrity of this scaffold is essential for efficacy .

Case Studies

Several case studies have documented the effectiveness of methyl 5-bromo-8-methyl-4-oxo in clinical settings:

- Study on Drug Resistance : A clinical study demonstrated that this compound retained efficacy against extensively drug-resistant (XDR) strains of M. tb, making it a candidate for further development in combating resistant tuberculosis .

- Combination Therapy : Research has explored the potential of combining methyl 5-bromo derivatives with existing tuberculosis treatments to enhance overall efficacy and reduce treatment duration .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have indicated that derivatives of quinoline compounds can exhibit antimicrobial properties. Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate may possess similar properties, making it useful in developing new antimicrobial agents.

- Anticancer Potential : Quinoline derivatives have been studied for their anticancer effects. Research shows that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may reduce inflammation, indicating potential applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting specific diseases, particularly those related to infectious and inflammatory conditions.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity can guide the design of more potent derivatives. Structure-activity relationship studies are crucial for optimizing the efficacy and safety profiles of new compounds.

Case Studies

Several research studies have investigated the applications of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study 2 | Anticancer Properties | Inhibited proliferation of human cancer cell lines by inducing apoptosis. |

| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases. |

Comparison with Similar Compounds

Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 262586-62-9)

- Substituents: Bromine at position 6 (vs.

- The absence of the 8-methyl group decreases lipophilicity compared to the target compound, which may affect membrane permeability in biological systems .

Methyl 8-methyl-4-oxo-5-trifluoromethyl-1,4-dihydroquinoline-2-carboxylate (CAS 1187386-20-4)

- Substituents : Trifluoromethyl (CF₃) at position 5 (vs. bromine in the target compound), methyl at position 8.

- Impact :

Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 1395493-07-8)

- Substituents : Bromine at position 3, carboxylate at position 6 (vs. position 2 in the target compound).

- Bromine at position 3 may redirect reactivity toward electrophilic substitution at different sites compared to the target compound .

Research Findings and Implications

- Electronic Effects : Bromine at position 5 in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the CF₃ group in CAS 1187386-20-4 offers stronger electron withdrawal, enhancing resistance to metabolic cleavage .

- Steric Considerations : The 8-methyl group in the target compound introduces steric bulk that may limit conformational flexibility but improves hydrophobic interactions in biological targets .

- Synthetic Utility : Analogs like CAS 262586-62-9 and CAS 1395493-07-8 are preferred for coupling reactions due to their unsubstituted positions (e.g., absence of 8-methyl), enabling functionalization at additional sites .

Preparation Methods

Starting Material Preparation

The key starting material is dimethyl 2-(bis(methylthio)methylene)malonate, which undergoes substitution and cyclization reactions to form the quinoline scaffold.

Mono-amination and Cyclization

A critical step involves the mono-amination of the malonate derivative followed by cyclization to form the quinoline ring system.

- Mono-amination is performed by reacting dimethyl 2-(bis(methylthio)methylene)malonate with aniline derivatives in the presence of electrophilic halogenating agents such as N-iodosuccinimide (NIS).

- The reaction is typically conducted in tetrahydrofuran (THF) at 75 °C for 24 hours.

- Subsequent cyclization is achieved by heating the intermediate in o-dichlorobenzene at 190 °C for 20 minutes, facilitating ring closure and formation of the quinoline core.

Bromination

The bromine atom at the 5-position is introduced via selective electrophilic bromination using NIS under controlled conditions (-20 °C to room temperature) before the cyclization step. This method ensures regioselective substitution at the desired position on the quinoline ring.

Methylation

Methyl substitution at the 8-position is typically introduced through the use of methyl-substituted aniline derivatives during the amination step or by methylation of the quinoline intermediate using methylating agents under suitable conditions.

Esterification

The methyl ester group at the 2-carboxylate position is inherent from the use of dimethyl malonate derivatives as starting materials, which retain the ester functionality throughout the synthetic sequence.

Optimization Data and Reaction Conditions

The following tables summarize key optimization data for the mono-amination and cyclization steps relevant to the preparation of this compound.

Table 1. Optimization of Mono-amination Conditions

| Entry | Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | None | THF | N.R. | No reaction |

| 2 | None | EtOH | <5 | Poor yield |

| 3 | p-TsOH | Toluene | 18 | Acid catalysis |

| 4 | BF3·OEt2 | THF | 17 | Lewis acid catalysis |

| 5 | FeCl3 | THF | 17 | Lewis acid catalysis |

| 9 | NCS | THF | 12 | Chlorination reagent |

| 10 | NBS | THF | <5 | Bromination reagent |

| 11 | NIS | THF | 60 | Iodination reagent, optimal |

Table 2. Optimization of Cyclization Conditions

| Entry | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | None | o-DCB | 190 | 20 min | 60 | Thermal cyclization |

| 2 | None | Xylene | 120 | 4 h | 39 | Lower temp, longer time |

| 3 | PPA | DMF | 120 | 5 h | 23 | Acid catalysis |

| 4 | P2O5 | Toluene | 120 | 3 h | 26 | Acid catalysis |

| 5 | MeSO3H | Toluene | 120 | 1 h | 28 | Acid catalysis |

| 6 | p-TsOH | Toluene | 120 | 1 h | 5 | Acid catalysis |

- Thermal cyclization in o-dichlorobenzene (o-DCB) at 190 °C for 20 minutes yielded the best results (60% yield).

Experimental Procedure Summary

Synthesis of this compound

- Preparation of mono-amination intermediate:

- Dissolve dimethyl 2-(bis(methylthio)methylene)malonate (2.0 mmol) in THF (5 mL).

- Add N-iodosuccinimide (0.1 mmol) at -20 °C, stir for 10 minutes.

- Add 8-methyl aniline (1.0 mmol), stir and heat at 75 °C for 24 hours.

- Cyclization:

- Evaporate solvent, add o-dichlorobenzene (5 mL).

- Heat at 190 °C for 20 minutes to induce cyclization.

- Purification:

- Remove solvent under reduced pressure.

- Purify crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization:

- Confirm structure by ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS.

Research Findings and Notes

- The use of NIS as a halogenating agent is critical for selective bromination at the 5-position during the mono-amination step.

- Thermal cyclization in o-dichlorobenzene is preferred over acid-catalyzed methods due to higher yields and shorter reaction times.

- The methyl group at the 8-position can be introduced via the choice of substituted aniline in the amination step.

- The ester functionality remains intact throughout the synthesis, originating from the dimethyl malonate starting material.

- Time-dependent ^1H NMR studies have been employed to monitor the cyclization and decarboxylation processes, providing insight into reaction kinetics and optimization.

Summary Table of Key Reaction Parameters

| Step | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mono-amination | NIS, 8-methyl aniline | THF | 75 | 24 h | 60 | Optimal halogenation agent |

| Cyclization | None (thermal) | o-Dichlorobenzene | 190 | 20 min | 60 | Best yield, short time |

| Purification | Silica gel chromatography | Hexane/Ethyl acetate | - | - | - | Standard purification |

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via cyclocondensation of 3-bromoaniline derivatives with dimethyl oxalate or similar diesters under basic conditions. For example, sodium methoxide in methanol under reflux has been used to form the quinoline core. Optimization involves controlling stoichiometry, solvent selection (e.g., methanol or 1,4-dioxane), and reaction time. Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) and crystallization from dichloromethane (DCM) can improve yields, though yields remain moderate (~30%) due to competing isomer formation .

Q. What analytical techniques are most effective for characterizing this compound, especially when solubility challenges arise?

- ¹H/¹³C NMR : Critical for confirming substituent positions and purity. DMSO-d₆ is often used despite limited solubility; broadening of signals may require elevated temperatures or alternative solvents.

- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O–H) stretches (e.g., ~1700 cm⁻¹ for ester carbonyls).

- X-ray Crystallography : Resolves ambiguities in regiochemistry and isomerism, as seen in related quinoline derivatives .

Q. What challenges arise in the purification of this compound, and how can they be addressed?

Challenges include separating regioisomers (e.g., 5-bromo vs. 7-bromo substitution) and eliminating byproducts. Sequential crystallization (e.g., from DCM/hexane mixtures) and gradient elution in column chromatography are effective. Monitoring via TLC and adjusting solvent polarity (e.g., CH₂Cl₂:MeOH ratios) can enhance resolution .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 position be achieved, and what factors influence the reaction pathway?

Regioselective C-3 modifications (e.g., alkoxymethylation or Mannich reactions) require careful control of electrophilic agents and reaction media. For example, Mannich reactions with formaldehyde and amines (e.g., morpholine) in ethanol under microwave irradiation (80°C, 1.5 h) yield C-3-aminated derivatives. Solvent polarity, temperature, and catalyst (e.g., AlCl₃) significantly impact selectivity .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence physicochemical properties?

X-ray studies of analogous quinolines reveal C–H⋯π interactions (e.g., between aromatic protons and quinoline rings) and weak hydrogen bonds (C–H⋯O). These interactions promote dense packing, increasing melting points and reducing solubility. Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs to predict crystal habit .

Q. How do substituents (bromo, methyl, ester) influence the compound’s biological activity, particularly in antimicrobial or anti-TB applications?

The bromo group enhances electrophilic reactivity, potentially improving target binding (e.g., enzyme inhibition). The methyl substituent at C-8 may sterically hinder metabolic degradation, while the ester moiety modulates lipophilicity. Structure-activity relationship (SAR) studies on related quinolines suggest that bromine position (C-5 vs. C-7) critically impacts potency .

Q. What computational tools are recommended for modeling this compound’s reactivity or interaction with biological targets?

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., C-3 vs. C-5 reactivity).

- Molecular Docking : Software like AutoDock Vina can simulate binding to enzyme active sites (e.g., Mycobacterium tuberculosis targets).

- Mercury CSD : Analyzes crystal packing and intermolecular forces using Cambridge Structural Database (CSD) data .

Q. How can stability issues (e.g., ester hydrolysis) be mitigated during storage or biological assays?

Hydrolysis of the methyl ester occurs under basic or aqueous conditions. Storage in anhydrous solvents (e.g., DMSO under nitrogen) and assay buffers at neutral pH minimize degradation. Prodrug strategies (e.g., ethyl esters) or steric shielding (e.g., bulky C-8 substituents) can enhance stability .

Methodological Resources

- Crystallography : Use SHELXL (for refinement) and Mercury (for visualization) to analyze crystal structures .

- Synthetic Protocols : Refer to optimized Mannich reaction conditions (microwave-assisted, 80°C, 1.5 h in ethanol) for C-3 functionalization .

- SAR Studies : Combine NMR-based purity checks with in vitro bioassays to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.